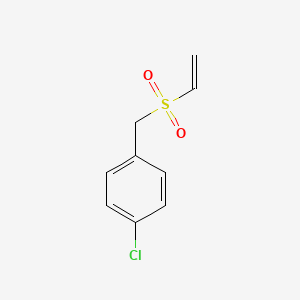
p-Chlorobenzyl vinyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Chlorobenzyl vinyl sulfone is an organic compound that belongs to the class of vinyl sulfones Vinyl sulfones are known for their versatile synthetic utility and biological activity this compound is characterized by the presence of a vinyl group (CH=CH2) attached to a sulfone group (SO2) and a p-chlorobenzyl group (C6H4CH2Cl)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-chlorobenzyl vinyl sulfone can be achieved through several methods. One common approach involves the sulfonylation of olefins or alkynes. For instance, the reaction of p-chlorobenzyl chloride with sodium vinyl sulfonate under basic conditions can yield this compound. Another method involves the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids using p-chlorobenzyl sulfonyl chloride as the sulfonylating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper may be employed to enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
p-Chlorobenzyl vinyl sulfone undergoes various types of chemical reactions, including:
Nucleophilic Addition: The vinyl group in this compound is susceptible to nucleophilic addition reactions. For example, the reaction with thiols can form thioethers.
Oxidation: The sulfone group can undergo oxidation to form sulfoxides or sulfones.
Substitution: The p-chlorobenzyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Nucleophilic Addition: Thiols (e.g., 2-phenylethanethiol) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Thioethers: Formed from nucleophilic addition of thiols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Substituted Benzyl Derivatives: Formed from substitution reactions
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of p-chlorobenzyl vinyl sulfone involves its reactivity with nucleophiles, particularly thiols. The vinyl group undergoes nucleophilic addition, forming a covalent bond with the thiol group. This reaction is often irreversible and leads to the inactivation of target enzymes, such as cysteine proteases. The sulfone group enhances the electrophilicity of the vinyl group, facilitating the nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl vinyl sulfone: Similar structure but with a phenyl group instead of a p-chlorobenzyl group.
Methyl vinyl sulfone: Contains a methyl group instead of a p-chlorobenzyl group.
Ethyl vinyl sulfone: Contains an ethyl group instead of a p-chlorobenzyl group
Uniqueness
p-Chlorobenzyl vinyl sulfone is unique due to the presence of the p-chlorobenzyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain nucleophilic addition and substitution reactions compared to its analogs. Additionally, the p-chlorobenzyl group can participate in specific interactions with biological targets, enhancing its potential as a drug candidate .
Eigenschaften
CAS-Nummer |
73927-12-5 |
|---|---|
Molekularformel |
C9H9ClO2S |
Molekulargewicht |
216.68 g/mol |
IUPAC-Name |
1-chloro-4-(ethenylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H9ClO2S/c1-2-13(11,12)7-8-3-5-9(10)6-4-8/h2-6H,1,7H2 |
InChI-Schlüssel |
VUMVSMQMVORMBG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)CC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















